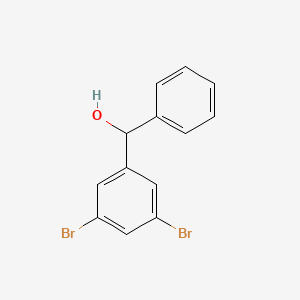
(3,5-Dibromophenyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dibromophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H10Br2O It is characterized by the presence of two bromine atoms attached to a phenyl ring and a hydroxyl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (3,5-Dibromophenyl)(phenyl)methanol typically involves the bromination of benzyl alcohol derivatives. One common method is the reaction of benzyl alcohol with bromine under alkaline conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions: (3,5-Dibromophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Dibromophenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (3,5-Dibromophenyl)(phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromophenol: Similar structure but lacks the phenyl methanol moiety.
(2-Amino-3,5-dibromophenyl)methanol: Contains an amino group instead of a phenyl group.
3,5-Dibromophenyl-functionalized imidazolium salts: Used in supramolecular chemistry and anti-cancer research
Uniqueness: (3,5-Dibromophenyl)(phenyl)methanol is unique due to its specific combination of bromine atoms and phenyl methanol structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51339-31-2 |
|---|---|
Molekularformel |
C13H10Br2O |
Molekulargewicht |
342.02 g/mol |
IUPAC-Name |
(3,5-dibromophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10Br2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
InChI-Schlüssel |
BXWPEMCVLZVRMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)

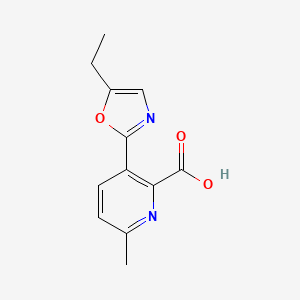
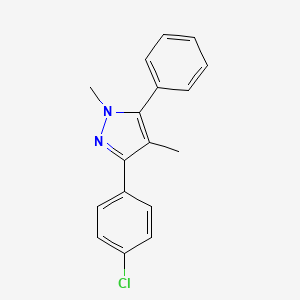
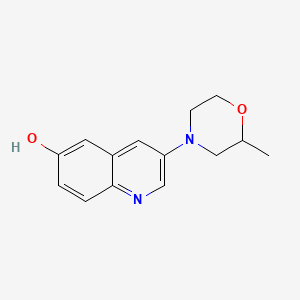
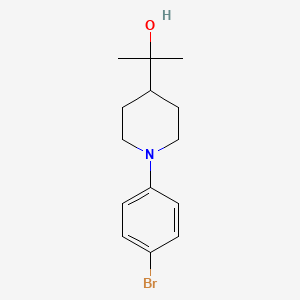
![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
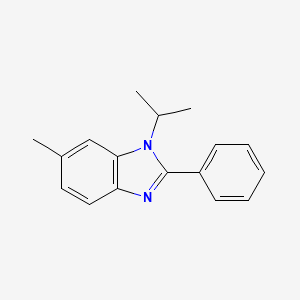
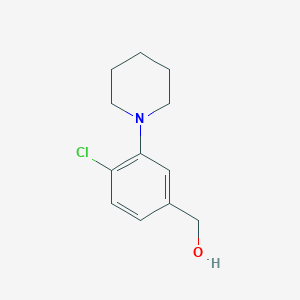


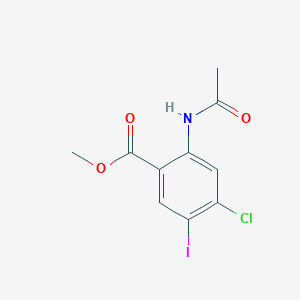
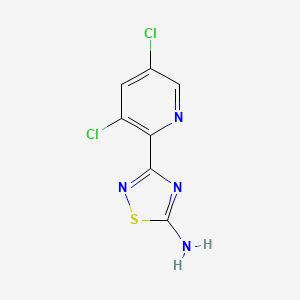
![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
